molecular formula C23H32O2Si B588212 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone CAS No. 300542-58-9

17-O-Trimethylsilyl 6,7-Dehydro Norethindrone

Cat. No.: B588212
CAS No.: 300542-58-9
M. Wt: 368.592
InChI Key: XUMYPJFULCJTDX-GOMYTPFNSA-N
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Future Directions

The future directions of research or applications involving 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone are not specified in the search results. As an intermediate in the synthesis of tibolone , its use may continue to be relevant in the production of this and potentially other synthetic steroid drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone involves the trimethylsilylation of 6,7-dehydro norethindrone. This reaction typically uses trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 17-O-Trimethylsilyl 6,7-Dehydro Norethindrone is unique due to its role as an intermediate in the synthesis of tibolone, which has a distinct combination of estrogenic, progestogenic, and androgenic effects .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,7,9,15,18-21H,8,10-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYPJFULCJTDX-GOMYTPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720300
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300542-58-9
Record name (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregna-4,6-dien-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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